Diisopropyl diethylcarbamoylphosphonate
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Overview
Description
Diisopropyl (diethylamino)carbonylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl (diethylamino)carbonylphosphonate typically involves the reaction of diisopropyl phosphite with diethylamine and a suitable carbonyl source. One common method is the Arbuzov reaction, where diisopropyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate compound . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of diisopropyl (diethylamino)carbonylphosphonate may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure autoclaves and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (diethylamino)carbonylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diisopropyl (diethylamino)carbonylphosphonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diisopropyl (diethylamino)carbonylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking their catalytic functions . This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Diisopropyl (diethylamino)carbonylphosphonate can be compared with other similar compounds, such as diisopropyl methylphosphonate and diisopropyl fluorophosphate:
Diisopropyl Methylphosphonate: This compound is used as a simulant for chemical warfare agents like sarin due to its similar chemical structure and reactivity.
Diisopropyl Fluorophosphate: Known for its use as a nerve agent, this compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system.
The uniqueness of diisopropyl (diethylamino)carbonylphosphonate lies in its specific chemical structure, which allows for diverse reactivity and applications in various fields.
Properties
Molecular Formula |
C11H24NO4P |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-N,N-diethylformamide |
InChI |
InChI=1S/C11H24NO4P/c1-7-12(8-2)11(13)17(14,15-9(3)4)16-10(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
HWXJNHWOYQIWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)P(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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